molecular formula C22H24N4O2 B306731 N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide

N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide

Cat. No. B306731
M. Wt: 376.5 g/mol
InChI Key: WCIUITOKXBLDPR-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide, also known as DMQD-Ph, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide in cancer therapy involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce autophagy in cancer cells. The mechanism of action of this compound in imaging and sensing involves the interaction of the compound with specific targets, leading to fluorescence emission or colorimetric changes.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo. The compound has been found to accumulate in cancer cells, leading to selective cytotoxicity. This compound has also been shown to exhibit good stability and solubility in various solvents.

Advantages and Limitations for Lab Experiments

N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide offers several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, the compound has some limitations, including its relatively low quantum yield and limited water solubility.

Future Directions

There are several future directions for the study of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the use of this compound as a theranostic agent for cancer therapy and imaging. Furthermore, the development of this compound-based sensing probes for detecting specific biomolecules and metal ions is another potential direction for future research. Finally, the study of the mechanism of action of this compound in cancer therapy and imaging is an important area for further investigation.

Synthesis Methods

N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide can be synthesized through a multi-step process involving the reaction of quinoline-3-carbohydrazide with ethyl acetoacetate, followed by the reaction of the resulting compound with diethylamine and 4-formylphenylboronic acid. The final product is obtained through the reaction of the intermediate compound with 2-methylbenzaldehyde. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide has been extensively studied for its potential applications in various fields, including cancer therapy, imaging, and sensing. In cancer therapy, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been explored as a potential imaging agent for detecting cancer cells in vivo. In addition, this compound has been used as a sensing probe for detecting metal ions and biomolecules.

properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N//'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C22H24N4O2/c1-4-26(5-2)18-11-10-17(21(27)13-18)14-23-25-22(28)19-12-16-8-6-7-9-20(16)24-15(19)3/h6-14,23H,4-5H2,1-3H3,(H,25,28)/b17-14+

InChI Key

WCIUITOKXBLDPR-SAPNQHFASA-N

Isomeric SMILES

CCN(CC)C1=CC(=O)/C(=C/NNC(=O)C2=CC3=CC=CC=C3N=C2C)/C=C1

SMILES

CCN(CC)C1=CC(=O)C(=CNNC(=O)C2=CC3=CC=CC=C3N=C2C)C=C1

Canonical SMILES

CCN(CC)C1=CC(=O)C(=CNNC(=O)C2=CC3=CC=CC=C3N=C2C)C=C1

Origin of Product

United States

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